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Compound of Interest

Compound Name: VU0463271

Cat. No.: B15589326 Get Quote

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal K+-Cl- cotransporter KCC2, with

an IC50 of 61 nM.[1] It exhibits over 100-fold selectivity for KCC2 versus the Na+-K+-2Cl-

cotransporter NKCC1.[1] Contrary to some potential misconceptions, VU0463271 is not a

positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Its primary

mechanism of action is the inhibition of KCC2-mediated chloride extrusion from neurons.[1][2]

[3][4][5][6] This inhibition leads to a depolarizing shift in the GABAA receptor reversal potential

(EGABA), increased intracellular chloride concentration, and consequently, neuronal

hyperexcitability.[2][3] These properties make VU0463271 a valuable pharmacological tool for

investigating the role of KCC2 in synaptic inhibition, neuronal plasticity, and pathological

conditions such as epilepsy.[1][3][4][6]

These application notes provide a detailed protocol for the use of VU0463271 in in vitro brain

slice electrophysiology to study its effects on neuronal activity.
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Property Value Reference

Mechanism of Action Selective KCC2 Inhibitor [1][2][3][4]

IC50 for KCC2 61 nM [1]

Selectivity >100-fold vs. NKCC1 [1]

Chemical Name

N-cyclopropyl-N-(4-methyl-2-

thiazolyl)-2-[(6-phenyl-3-

pyridazinyl)thio]acetamide

[2][3]

Table 2: Effects of VU0463271 on Neuronal Properties in Hippocampal Slices

Parameter Condition Value Reference

EGABA Basal -73 ± 4 mV [2]

100 nM VU0463271 -42 ± 3 mV [2]

10 µM VU0463271 -62 ± 1 mV [2]

Intracellular Cl-

Concentration ([Cl-]i)
Basal 10.4 ± 1.3 mM [2]

100 nM VU0463271 32.4 ± 4.4 mM [2]

10 µM VU0463271 14.3 ± 0.5 mM [2]

Neuronal Firing Low-Mg2+ conditions

Induces recurrent

epileptiform

discharges

[3]

Experimental Protocols
1. Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute brain slices for

electrophysiology.[7][8][9]

Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used.[3]
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Solutions:

Cutting Solution (ice-cold and carbogenated - 95% O2/5% CO2):

Choline chloride-based solutions are often preferred to enhance slice viability.[7] A

typical composition is (in mM): 110 Choline-Cl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3,

0.5 CaCl2, 7 MgCl2, 25 D-glucose.

Artificial Cerebrospinal Fluid (ACSF) (carbogenated):

Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1

MgCl2, 25 D-glucose.

Procedure:

Anesthetize the animal with isoflurane and decapitate.

Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

Trim the brain to isolate the region of interest (e.g., hippocampus).

Mount the brain on a vibratome stage and cut slices (typically 300-400 µm thick) in the ice-

cold cutting solution.

Transfer the slices to a holding chamber containing ACSF at 32-34°C for at least 30

minutes to recover.

After recovery, maintain the slices at room temperature in carbogenated ACSF until

recording.

2. Electrophysiological Recordings

This protocol describes whole-cell patch-clamp recordings to measure the effects of

VU0463271.[10][11]

Setup: A standard patch-clamp electrophysiology rig with an upright microscope,

micromanipulators, amplifier, and data acquisition system is required.
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Solutions:

External Solution: Carbogenated ACSF, continuously perfused over the slice at a rate of 2-

3 ml/min.

Internal (Pipette) Solution:

For perforated-patch recordings (to preserve intracellular Cl-): (in mM) 140 KCl, 10

HEPES, adjusted to pH 7.2 with KOH. Gramicidin (50-100 µg/ml) is added to the pipette

solution just before use.

For conventional whole-cell recordings: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES,

0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, adjusted to pH 7.2 with KOH.

Procedure:

Transfer a slice to the recording chamber on the microscope stage.

Visually identify a neuron for recording using differential interference contrast (DIC) optics.

Approach the neuron with a glass pipette (3-6 MΩ resistance) filled with the internal

solution.

Establish a gigaohm seal and then rupture the membrane to obtain the whole-cell

configuration.

Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and

EGABA). EGABA can be measured using a gramicidin perforated patch or by applying

GABA puffs at different holding potentials in voltage-clamp.

Bath-apply VU0463271 at the desired concentration (e.g., 100 nM to 10 µM) dissolved in

ACSF.

Record the changes in neuronal parameters during and after drug application.

A washout period with ACSF alone should be performed to check for reversibility of the

effects.
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Experimental workflow for in vitro slice electrophysiology with VU0463271.
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Signaling pathway of KCC2 inhibition by VU0463271.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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